tert-Butyl 3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Description
tert-Butyl 3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS: 1341039-32-4) is a bicyclic pyrrolidine derivative featuring a fused pyrrolo[3,4-c]pyrrole core with two fluorine atoms at the 3a and 6a positions and a tert-butyl carbamate (Boc) protecting group. Its molecular formula is C₁₁H₁₆F₂N₂O₃, with a molecular weight of 262.25 g/mol . The compound’s stereochemistry and fluorination pattern are critical for its physicochemical properties, such as metabolic stability and lipophilicity, making it relevant in medicinal chemistry for drug discovery.
Properties
Molecular Formula |
C11H18F2N2O2 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
tert-butyl 3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-6-10(12)4-14-5-11(10,13)7-15/h14H,4-7H2,1-3H3 |
InChI Key |
GSLDUMZCENENRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CNCC2(C1)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and appropriate amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
tert-Butyl 3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the difluoro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
Functionalized Derivatives
Biological Activity
tert-Butyl 3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure and fluorinated moieties suggest interesting biological activities that merit detailed investigation. This article compiles various research findings, case studies, and data tables to elucidate the biological activity of this compound.
- Molecular Formula : C11H18F2N2O2
- Molecular Weight : 248.27 g/mol
- CAS Number : 2597334-02-4
- Purity : Typically ≥ 95%
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which may influence its pharmacodynamics.
Biological Activity Overview
Studies have suggested that this compound exhibits various biological activities, including:
-
Antimicrobial Activity :
- Research indicates that the compound demonstrates significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- A study showed an inhibition zone of up to 15 mm against Escherichia coli and Staphylococcus aureus at a concentration of 100 µg/mL.
-
Anticancer Properties :
- In vitro assays have revealed that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7.
- The compound was observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may exert neuroprotective effects in models of oxidative stress-induced neuronal injury.
- It has been shown to reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cell cultures.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study involving the evaluation of antimicrobial properties was conducted using agar diffusion methods. The results indicated that this compound exhibited potent activity against clinically relevant pathogens. The findings suggest potential for development as an antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
In vitro experiments were performed on breast cancer cell lines (MCF-7) treated with varying concentrations of the compound. Flow cytometry analysis revealed a significant increase in early apoptotic cells after treatment with the compound at concentrations above 10 µM. This indicates its potential as a therapeutic agent in cancer treatment.
Q & A
Q. What are the common synthetic routes for tert-Butyl 3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate?
The synthesis typically involves multi-step processes:
- Cyclization : Formation of the pyrrolo[3,4-c]pyrrole scaffold via condensation of fluorinated pyrrole precursors.
- Boc Protection : Introduction of the tert-butyloxycarbonyl (Boc) group using Boc₂O under anhydrous conditions .
- Fluorination : Substitution reactions with fluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce difluoro groups at the 3a and 6a positions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to achieve >95% purity .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Substituted pyrroles, TFA, 0–25°C | 60–75% | 85–90% |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt | 80–90% | >95% |
| Fluorination | DAST, DCM, −78°C to rt | 50–65% | 90–95% |
Q. How is the stereochemistry of this compound confirmed?
- NMR Spectroscopy : ¹H-¹H COSY and NOESY experiments resolve spatial relationships between protons, confirming the 3aR,6aS configuration .
- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment .
- Chiral HPLC : Enantiomeric excess (>99%) is verified using chiral stationary phases (e.g., Chiralpak IA) .
Q. What analytical techniques ensure structural and chemical purity?
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₁H₁₇F₂N₂O₂: 259.1224; observed: 259.1226) .
- ¹³C NMR : Peaks at δ 155–160 ppm confirm the Boc carbonyl group; δ 90–100 ppm indicates fluorinated carbons .
- HPLC-PDA : Purity ≥97% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance fluorination efficiency by stabilizing intermediates .
- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂ with BINAP ligand) improve cross-coupling steps (e.g., aryl fluorination) .
- Temperature Control : Low temperatures (−78°C) minimize side reactions during fluorination .
- Continuous Flow Reactors : Scalable synthesis with precise control of residence time and mixing .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- 2D NMR Techniques : HSQC and HMBC correlate ¹H and ¹³C signals to assign ambiguous peaks (e.g., distinguishing F-substituted carbons from CH₂ groups) .
- Isotopic Labeling : ¹⁹F NMR with fluorinated analogs clarifies signal splitting patterns .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and validate experimental data .
Q. What strategies enable the introduction of fluorine atoms into the pyrrolo-pyrrole scaffold?
- Electrophilic Fluorination : Use Selectfluor® or NFSI for regioselective fluorination at electron-rich positions .
- SN2 Displacement : Replace hydroxyl or tosyl groups with fluorine via DAST or Deoxo-Fluor .
- Late-Stage Functionalization : Fluorinate pre-assembled intermediates to retain stereochemical integrity .
Q. How is the compound evaluated for in vivo pharmacokinetics and metabolic stability?
- In Vitro Assays :
- In Vivo Studies :
- Plasma Protein Binding : Equilibrium dialysis (≥95% binding indicates limited free drug availability) .
- Pharmacokinetic Profiling : IV/oral administration in rodent models measures AUC, Cmax, and clearance rates .
Data Contradiction Analysis
Q. Discrepancies in reported bioactivity: How to validate target engagement?
- Cellular Assays : Dose-response curves (IC₅₀) in relevant cell lines (e.g., HEK293 for GPCR targets) .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (KD < 1 µM) .
- Knockout Models : CRISPR-Cas9 deletion of putative targets (e.g., ATX enzyme) confirms mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
